1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a benzo[d]oxazole core linked to a phenyl group and a thiophen-2-ylmethyl substituent. The benzo[d]oxazole moiety is a bicyclic aromatic system known for its electron-withdrawing properties, which enhance molecular stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-19(20-12-15-4-3-11-25-15)21-14-9-7-13(8-10-14)18-22-16-5-1-2-6-17(16)24-18/h1-11H,12H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNLGDRAHABWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under high-temperature conditions. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the phenyl and thiophen-2-ylmethyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and thiols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with increased oxygen content.
Reduction Products: Reduced analogs with altered electronic properties.
Substitution Products: Derivatives with new functional groups, enhancing biological activity or material properties.
Scientific Research Applications
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has shown promise in several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Material Science: Its unique structural properties make it suitable for use in organic electronic devices and as a component in advanced materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in inflammatory responses or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological features of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea and related compounds:
*Molecular weight calculated based on formula C₁₉H₁₅N₃O₂S.
Key Observations:
Structural Analogues: Replacement of the benzo[d]oxazole core with benzo[d]thiazole (e.g., compound 3b) introduces sulfur instead of oxygen, altering electronic properties and bioactivity. Thiourea derivatives like 3b exhibit antibacterial activity, whereas urea derivatives may prioritize stability or kinase binding . Thiophen-2-ylmethyl vs.
Synthetic Routes :
- Urea derivatives are commonly synthesized via amine-isocyanate coupling (e.g., compound 19 in ), while thioureas (e.g., 3b) require aryl isothiocyanates . The target compound’s synthesis likely follows similar principles but remains unreported in the provided evidence.
Biological Activity :
- Benzo[d]oxazole derivatives (e.g., in ) are associated with anti-inflammatory activity, whereas benzo[d]thiazole derivatives (e.g., 3b) show antibacterial effects. The thiophene substituent in the target compound may confer unique target selectivity.
Purity and Characterization: Compound 19 achieved 99.7% HPLC purity, whereas intermediates in were used without purification, highlighting variability in synthetic rigor.
Biological Activity
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's structural features, biological interactions, and mechanisms of action, supported by data tables and relevant case studies.
Structural Features
The compound consists of a benzo[d]oxazole moiety and a thiophene ring, which contribute to its electronic properties and stability. The combination of these structural elements allows for various interactions with biological targets.
| Component | Description |
|---|---|
| Benzo[d]oxazole | Provides electronic characteristics that enhance binding with molecular targets. |
| Thiophene | Increases stability and reactivity, allowing for diverse chemical modifications. |
Biological Activity Overview
Research indicates that this compound exhibits promising biological activity, particularly against cancer cells. Its mechanism of action is believed to involve interactions with specific enzymes or receptors through hydrogen bonding and π-π stacking interactions.
Cancer Research
Preliminary studies suggest that this compound can modulate enzyme activities, potentially impacting cancer cell proliferation. The following table summarizes findings from various studies regarding its cytotoxic effects on different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 10.38 | Inhibition of topoisomerase IV |
| A549 (Lung Cancer) | 12.50 | Modulation of cell cycle progression |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.
- Hydrogen Bonding : Interactions through hydrogen bonds may stabilize the complex formed between the compound and its target.
- π-π Interactions : The aromatic rings facilitate π-π stacking, enhancing binding affinity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. A study conducted on various synthesized derivatives indicated varying degrees of antibacterial potency against microbial strains.
Comparative Antimicrobial Activity
| Compound | Dock Score (kcal/mol) | Binding Energy (kJ/mol) | Activity Level |
|---|---|---|---|
| 1-(4-(Benzo[d]oxazol... | -8.0 | -58.831 | High |
| Reference Drug (Ampicillin) | -7.5 | -50.000 | Moderate |
Case Studies
- Molecular Docking Studies : Molecular docking simulations have demonstrated that the compound exhibits a strong binding affinity to the 4URO receptor, suggesting potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, indicating its therapeutic potential in oncology.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm regiochemistry of the urea bridge and substituent positions (e.g., benzo[d]oxazole vs. thiophene protons) .
- HPLC-MS : Validates molecular weight (e.g., [M+H] peak) and detects impurities (<1% threshold) .
- X-ray crystallography : Resolves conformational details, such as planarity of the urea moiety and dihedral angles between aromatic rings .
How can researchers design experiments to evaluate the in vitro biological activity of this urea derivative against specific enzyme targets?
Q. Advanced
Target selection : Prioritize enzymes with known urea-binding pockets (e.g., urease, kinases).
Assay design :
- Kinetic assays : Measure IC via spectrophotometric monitoring of substrate conversion (e.g., urease inhibition using indophenol method) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, K) .
Control compounds : Include structurally similar analogs (e.g., benzothiazole vs. benzo[d]oxazole derivatives) to assess substituent effects .
What strategies are recommended for resolving contradictions in biological activity data between structurally similar urea derivatives?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing benzo[d]oxazole with benzothiazole) and correlate changes with activity trends .
- Computational docking : Use molecular dynamics simulations to predict binding modes and identify key interactions (e.g., hydrogen bonding with urea carbonyl) .
- Meta-analysis : Compare data across studies using standardized assays (e.g., consistent cell lines, enzyme sources) to isolate structural vs. experimental variables .
What methodological considerations are critical for modifying the benzo[d]oxazole and thiophene moieties to enhance pharmacological profiles?
Q. Advanced
- Electron-withdrawing groups : Introduce fluorine at the benzo[d]oxazole 4-position to improve metabolic stability and target affinity .
- Thiophene functionalization : Substituents at the 5-position (e.g., methyl, halogens) modulate lipophilicity and bioavailability .
- Stereochemical control : Chiral centers in the urea linker (if present) require enantioselective synthesis (e.g., chiral HPLC separation) .
How can computational chemistry tools be integrated into experimental design to predict binding affinity with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Screen virtual libraries of analogs against target crystal structures (e.g., PDB: 36K, 36P) to prioritize synthesis .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing thiophene with furan) .
- ADMET prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., BBB penetration, CYP inhibition) early in optimization .
What are the best practices for analyzing reaction intermediates and byproducts during synthesis?
Q. Advanced
- LC-MS/MS : Track intermediates in real-time (e.g., imine formation during cyclization) .
- Isolation protocols : Use preparative TLC or centrifugal partitioning chromatography for unstable intermediates .
- Mechanistic studies : Employ O labeling or kinetic isotope effects to elucidate reaction pathways (e.g., urea bond formation via isocyanate intermediates) .
Notes
- Data tables : Include comparative SAR tables (e.g., IC values for analogs) and spectral data (NMR shifts, HRMS) in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
